molecular formula C11H19NO B13728547 (1R,3S,5s,7s)-5-(aminomethyl)adamantan-2-ol

(1R,3S,5s,7s)-5-(aminomethyl)adamantan-2-ol

Cat. No.: B13728547
M. Wt: 181.27 g/mol
InChI Key: FQVWYKRNBLKXQJ-YFYNPKGQSA-N
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Description

(1R,3S,5s,7s)-5-(aminomethyl)adamantan-2-ol is a derivative of adamantane, a compound known for its unique cage-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,5s,7s)-5-(aminomethyl)adamantan-2-ol typically involves the functionalization of adamantane. One common method is the introduction of an aminomethyl group followed by the hydroxylation of the adamantane core. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for adamantane derivatives often involve large-scale chemical reactions using optimized conditions to maximize yield and minimize costs. These methods may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,5s,7s)-5-(aminomethyl)adamantan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: Functional groups on the adamantane core can be substituted with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantanone derivatives, while substitution reactions can produce a variety of functionalized adamantane compounds.

Scientific Research Applications

Chemistry

In chemistry, (1R,3S,5s,7s)-5-(aminomethyl)adamantan-2-ol is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules and materials.

Biology

In biology, this compound may be investigated for its potential as a biochemical probe or as a scaffold for drug design. Its structural features can be exploited to interact with specific biological targets.

Medicine

In medicine, adamantane derivatives are known for their antiviral and neuroprotective properties

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural properties.

Mechanism of Action

The mechanism of action of (1R,3S,5s,7s)-5-(aminomethyl)adamantan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of viral replication or protection of neuronal cells from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives such as amantadine, memantine, and rimantadine. These compounds share the adamantane core structure but differ in their functional groups and specific applications.

Uniqueness

(1R,3S,5s,7s)-5-(aminomethyl)adamantan-2-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its aminomethyl and hydroxyl groups allow for diverse chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

(1R,3S)-5-(aminomethyl)adamantan-2-ol

InChI

InChI=1S/C11H19NO/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11/h7-10,13H,1-6,12H2/t7?,8-,9+,10?,11?

InChI Key

FQVWYKRNBLKXQJ-YFYNPKGQSA-N

Isomeric SMILES

C1[C@@H]2CC3(C[C@@H](C2O)CC1C3)CN

Canonical SMILES

C1C2CC3CC(C2)(CC1C3O)CN

Origin of Product

United States

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